Trimethyl(4-vinylphenyl)silane
Overview
Description
Trimethyl(4-vinylphenyl)silane is an organosilicon compound with the molecular formula C11H16Si. It is characterized by a vinyl group attached to a phenyl ring, which is further bonded to a trimethylsilyl group. This compound is a colorless to light yellow clear liquid and is known for its applications in organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl(4-vinylphenyl)silane can be synthesized through various methods. One common approach involves the hydrosilylation of 4-vinylphenyl compounds with trimethylsilane in the presence of a catalyst. The reaction typically requires conditions such as elevated temperatures and the use of platinum or rhodium catalysts to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: Trimethyl(4-vinylphenyl)silane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols under specific conditions.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Hydrogenation reactions often employ palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like halides or alkoxides can be used to substitute the trimethylsilyl group.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Trimethyl(4-vinylphenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and functionality.
Medicine: It serves as a precursor in the development of silicon-based drugs and diagnostic agents.
Mechanism of Action
The mechanism of action of Trimethyl(4-vinylphenyl)silane involves its ability to participate in various chemical reactions due to the presence of the reactive vinyl group and the trimethylsilyl moietyThese properties make it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
- Trimethyl(phenyl)silane
- Trimethyl(4-vinylphenoxy)silane
- Trimethyl(4-trimethylsilylphenyl)silane
Comparison: Trimethyl(4-vinylphenyl)silane is unique due to the presence of both a vinyl group and a trimethylsilyl group, which provides a combination of reactivity and stability. In contrast, Trimethyl(phenyl)silane lacks the vinyl group, making it less reactive in certain polymerization reactions. Trimethyl(4-vinylphenoxy)silane has an oxygen atom linking the vinyl group to the silicon, which can influence its reactivity and applications. Trimethyl(4-trimethylsilylphenyl)silane has an additional trimethylsilyl group, which can affect its steric properties and reactivity .
Properties
IUPAC Name |
(4-ethenylphenyl)-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Si/c1-5-10-6-8-11(9-7-10)12(2,3)4/h5-9H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHSYXPNALRSME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
79716-05-5 | |
Record name | Benzene, 1-ethenyl-4-(trimethylsilyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79716-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
176.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-trimethylsilylstyrene?
A1: The molecular formula of 4-trimethylsilylstyrene is C11H16Si, and its molecular weight is 176.33 g/mol.
Q2: What spectroscopic data is available for 4-trimethylsilylstyrene?
A2: While the provided research papers don’t explicitly list spectroscopic data, techniques like 1H NMR and 13C NMR are frequently employed to confirm the structure and purity of synthesized polymers containing 4-trimethylsilylstyrene units. [, , , , ]
Q3: Is 4-trimethylsilylstyrene compatible with living anionic polymerization techniques?
A3: Yes, 4-trimethylsilylstyrene demonstrates excellent compatibility with living anionic polymerization, enabling the synthesis of well-defined polymers with controlled molecular weight and architecture. [, , , , ]
Q4: What are the advantages of using 4-trimethylsilylstyrene in block copolymers for lithographic applications?
A4: Incorporating 4-trimethylsilylstyrene into block copolymers increases their Flory-Huggins interaction parameter (χ) when paired with polar blocks. This allows for the generation of sub-20 nm features, crucial for high-resolution lithography. Additionally, the silicon content provides excellent dry etch selectivity, facilitating pattern transfer. [, , , , ]
Q5: How does the choice of comonomer affect the χ value of block copolymers containing 4-trimethylsilylstyrene?
A5: Introducing more polar moieties, like methoxy groups, alongside 4-trimethylsilylstyrene can further enhance the χ value of the resulting block copolymer. This increase in χ appears to be additive, suggesting a degree of predictability in tuning the segregation strength based on monomer selection. []
Q6: Can 4-trimethylsilylstyrene be used to create porous polymer materials?
A6: Yes, 4-trimethylsilylstyrene can be incorporated into hyper-cross-linked polymers (HCPs). The trimethylsilyl group can be selectively removed in situ during synthesis, leading to enhanced porosity and specific surface area in the resulting HCP. []
Q7: What unique properties do organoboron quinolate polymers derived from 4-trimethylsilylstyrene exhibit?
A7: Organoboron quinolate polymers, synthesized via a multi-step process using 4-trimethylsilylstyrene as a starting point, demonstrate tunable luminescence properties. By modifying the substituents on the quinolate moiety, the emission color of these polymers can be adjusted across a range of wavelengths. [, ]
Q8: What is the phase behavior of blends containing poly(4-trimethylsilylstyrene) and polyisoprene?
A8: Poly(4-trimethylsilylstyrene) and polyisoprene form miscible blends exhibiting a lower critical solution temperature (LCST) phase diagram. This means the blends transition from a single, homogeneous phase to two separate phases upon heating above the LCST. [, , ]
Q9: How does the microstructure of polyisoprene influence its miscibility with poly(4-trimethylsilylstyrene)?
A9: Further research is needed to fully elucidate the impact of polyisoprene microstructure on its miscibility with poly(4-trimethylsilylstyrene). []
Q10: How does ring topology affect the miscibility of poly(4-trimethylsilylstyrene) and polyisoprene blends?
A10: Blends of ring-shaped poly(4-trimethylsilylstyrene) and polyisoprene exhibit significantly reduced miscibility compared to their linear counterparts. This suggests a substantial topological influence on the phase behavior of these blends. []
Q11: How does poly(4-trimethylsilylstyrene) behave in thin films at the air interface?
A11: Poly(4-trimethylsilylstyrene) tends to segregate to the surface in thin films due to its lower surface energy compared to other components, like polyisoprene. This segregation behavior can be influenced by temperature, with higher temperatures leading to increased surface excess and decay length of poly(4-trimethylsilylstyrene). [, , ]
Q12: Can the surface energy of materials interacting with block copolymers containing 4-trimethylsilylstyrene be manipulated to control morphology?
A12: Yes, using photosensitive underlayers with switchable surface energy allows for spatially controlled orientation of block copolymer domains. By selectively altering the wetting characteristics of the underlayer, perpendicular or parallel orientations can be achieved in specific regions of the film. [, ]
Q13: What happens when a block copolymer containing 4-trimethylsilylstyrene is annealed against a neutral surface?
A13: When annealed against a neutral surface, block copolymers with at least one neutral block, like poly(4-trimethylsilylstyrene), tend to form surface topographical features such as "islands" and "holes" with specific step heights related to the periodicity of the block copolymer. []
Q14: How does the choice of topcoat influence the orientation of block copolymers containing 4-trimethylsilylstyrene in thin films?
A14: Careful selection of a neutral topcoat is crucial for achieving perpendicular orientation of lamellae-forming block copolymers containing 4-trimethylsilylstyrene. This neutral topcoat, combined with a neutral bottom interface, promotes perpendicular orientation regardless of the film thickness. []
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